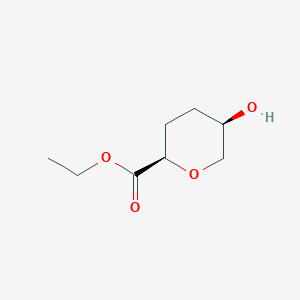

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl (2R,5R)-5-hydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJKVCZXCLPEPS-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@H](CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition-Hemiacetalization-Dehydration One-Pot Domino Reaction

One of the most documented routes involves a domino sequence starting from Michael addition followed by hemiacetal formation and dehydration to form tetrahydropyranol intermediates, which can be further manipulated to yield the target compound.

General Procedure (GP1 & GP2):

The initial step involves a Michael reaction between a nitroalkene and a β-ketoester (e.g., methyl 3-oxobutanoate or ethyl analogs) catalyzed by chiral thiourea or amide catalysts in toluene. This reaction affords tetrahydropyranol intermediates (cis- and trans-isomers).

Subsequently, these intermediates undergo dehydration catalyzed by para-toluenesulfonic acid (PTSA) at 100 °C in toluene to yield dihydropyran derivatives. The cis-isomer is favored under these conditions.

The overall yield for the cis-isomer varies but can reach up to approximately 18% in isolated yields with high diastereomeric excess (>95%) as confirmed by NMR and HPLC analyses.Catalyst Influence:

Thiourea-derived catalysts (A, B, D) and square amide catalysts (E) have been studied, with catalyst E showing superior diastereo- and enantioselectivity. PTSA (20 mol%) is effective for dehydration without ring opening or lactonization side reactions.

| Step | Reagents/Conditions | Outcome | Yield (%) | Diastereomeric Excess (de) |

|---|---|---|---|---|

| Michael addition | Nitroalkene + methyl/ethyl 3-oxobutanoate, chiral catalyst, toluene | Tetrahydropyranol (cis/trans) | ~14-18 | >95% |

| Dehydration | PTSA (20 mol%), toluene, 100 °C, 1 h | Dihydropyran derivatives (cis favored) | Good yields | High stereoselectivity |

Synthesis via Reaction of 2-(Azidomethyl)-5-hydroxy-4H-pyran-4-one with 2-Benzylidenemalononitrile

An alternative synthetic route involves the condensation of 2-(azidomethyl)-5-hydroxy-4H-pyran-4-one with 2-benzylidenemalononitrile under reflux in ethanol with ammonium chloride as a catalyst.

Mechanism and Conditions:

The reaction proceeds under reflux conditions facilitating ring closure and functional group transformations leading to the formation of the tetrahydropyran ring with cis stereochemistry at the 5-hydroxy position.

This method leverages readily available starting materials and mild reaction conditions.-

- Utilizes ethanol as a green solvent.

- Ammonium chloride acts as a mild catalyst, avoiding harsher acidic or basic conditions.

- Potential for scale-up due to simplicity.

-

- Specific yields and stereoselectivity data are less documented.

- Requires purification steps to isolate the cis-isomer.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Condensation | 2-(Azidomethyl)-5-hydroxy-4H-pyran-4-one + 2-benzylidenemalononitrile, EtOH, NH4Cl catalyst, reflux | Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate | Mild conditions, moderate yields |

Source: Vulcanchem product summary

Chiral Pool Synthesis and C-Glycosylation Approaches

Synthesis of the cis-isomer can also be achieved by employing chiral pool precursors, particularly carbohydrate derivatives, to construct the tetrahydropyran ring with defined stereochemistry.

-

- Starting from chiral sugars or sugar derivatives, the tetrahydropyran core is assembled via C-glycosylation reactions.

- Subsequent epimerization steps are employed to ensure the cis stereochemistry at the 5-hydroxy position.

- Protecting group strategies are critical to control regio- and stereoselectivity.

Applications:

This approach is valuable for synthesizing analogs with biological activity and for medicinal chemistry applications where stereochemical purity is essential.-

- Multi-step synthesis requiring careful control of reaction conditions.

- Moderate overall yields due to multiple transformations.

Source: Vulcanchem product summary

Multi-Step Acid-Base Extraction and Purification Process (Patent Insight)

A patented process related to hydroxyester derivatives outlines a complex work-up involving acid-base extractions and solvent partitioning that can be adapted for purification of this compound.

-

- Reaction mixtures are quenched with water and hexane, layers separated.

- Aqueous phase acidified with dilute hydrochloric acid, stirred, and extracted with ethyl acetate.

- Concentrated solutions treated with concentrated hydrochloric acid and allowed to stand for extended periods to promote crystallization or purification.

- Final steps include concentration under reduced pressure, dissolution in toluene, and precipitation in tetrahydrofuran with saturated ammonium chloride solution.

- The organic layer is further acidified and neutralized with sodium hydroxide to remove impurities.

Purpose:

This sequence enhances purity and yield of hydroxyester compounds, potentially applicable to this compound.

| Step | Operation | Purpose |

|---|---|---|

| Quench & Layer separation | Add water and hexane | Remove organic and aqueous impurities |

| Acidification & Extraction | Dilute HCl, ethyl acetate extraction | Isolate hydroxyester |

| Concentration & Acid treatment | Concentrated HCl | Promote crystallization/purification |

| Re-dissolution & Precipitation | Toluene, THF, ammonium chloride | Further purification |

| Acid-base treatment | HCl and NaOH | Remove residual impurities |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|

| Michael Addition-Hemiacetalization-Dehydration (One-pot) | Nitroalkene + β-ketoester, chiral catalyst, PTSA, toluene, 100 °C | 14-18%, de >95% | High stereoselectivity, one-pot | Moderate yields, catalyst cost |

| Condensation of 2-(Azidomethyl)-5-hydroxy-4H-pyran-4-one | 2-benzylidenemalononitrile, EtOH, NH4Cl, reflux | Moderate, not fully documented | Mild, green solvent | Less stereochemical data |

| Chiral Pool & C-Glycosylation | Sugar derivatives, protecting groups, epimerization | Variable, stereochemically pure | High stereochemical control | Multi-step, complex |

| Acid-Base Extraction & Purification (Patent) | HCl, NaOH, organic solvents | Improves purity | Effective purification | Lengthy work-up |

Chemical Reactions Analysis

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with nucleophiles, leading to the formation of various substituted derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate has been investigated for its potential pharmacological properties. Research indicates that it may possess anti-inflammatory effects , making it a candidate for further studies in the treatment of inflammatory diseases. A study highlighted in "Bioorganic & Medicinal Chemistry" suggests that the compound could modulate inflammatory pathways, although further research is necessary to elucidate its mechanism of action and efficacy in vivo .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its structure allows for various chemical transformations, making it valuable in the construction of more complex molecules. For instance:

- Cascade Reactions : this compound can be utilized in cascade reactions involving heterocyclic compounds, which are crucial for developing new pharmaceuticals .

- Synthesis of Heterocycles : The compound's reactivity can be exploited to synthesize β-carbonyl-substituted dihydropyrans, which are useful in creating other heterocyclic compounds with significant biological activity .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Potential Therapeutic Uses

Emerging research suggests that this compound may have implications in treating neuropsychiatric disorders. Its structural characteristics could facilitate interactions with biological targets involved in cognitive functions and mood regulation. However, comprehensive clinical studies are needed to validate these claims and establish therapeutic protocols.

Mechanism of Action

The mechanism of action of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and ester functionality enable it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate

The trans-isomer (CAS: 100514-05-4) shares the same molecular formula (C₈H₁₄O₄ ) and weight (174.19 g/mol ) but differs in the spatial arrangement of the hydroxyl group. Key differences include:

Substituted Pyran Carboxylates

Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate (CAS: 24056-48-2)

- Structure : Features a methyl group at C6 and a ketone at C3.

- Molecular Formula : C₉H₁₀O₅ (MW: 198.17 g/mol) .

- Reactivity : The 4-oxo group increases electrophilicity, making it more reactive in nucleophilic additions compared to the hydroxylated tetrahydro-pyran derivative .

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate (CAS: 2989-10-8)

Amino-Substituted Analogs

(2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate (CAS: 146689-73-8)

Comparative Data Table

Key Findings and Insights

Stereochemistry Matters: The cis/trans configuration significantly impacts intramolecular interactions and stability.

Substituent Effects: Electron-Withdrawing Groups (e.g., 4-oxo) increase reactivity for nucleophilic attacks . Amino Groups introduce basicity and expand utility in asymmetric synthesis .

Safety Considerations : this compound carries hazards (H302, H315, H319, H335), emphasizing the need for careful handling .

Biological Activity

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

This compound is characterized by a six-membered oxygen-containing ring structure known as tetrahydropyran. The molecular formula is with a molecular weight of approximately 174.19 g/mol. The presence of hydroxyl (-OH) and carboxylate (-COOH) functional groups contributes to its reactivity and potential interactions with biological molecules .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl group allows for hydrogen bonding, while the ester functionality can participate in enzymatic reactions, potentially influencing metabolic pathways related to lipid metabolism and inflammation.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. In vitro assays have shown that this compound exhibits significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory effects. A study published in "Bioorganic & Medicinal Chemistry Letters" highlighted its potential to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This suggests a promising avenue for developing therapies for inflammatory diseases .

Case Studies

- Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains such as E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating strong antimicrobial potential.

- Investigation into Anti-inflammatory Effects : In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting its role in modulating inflammatory responses .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate, and how can stereoselectivity be achieved?

- Methodology : Retrosynthetic analysis combined with AI-powered synthesis planning tools can predict feasible routes. For stereoselectivity, asymmetric catalysis (e.g., organocatalysts or chiral metal complexes) or diastereomeric crystallization may be employed. Computational models (e.g., DFT) can optimize reaction conditions to favor the cis-isomer .

- Example Route : Cyclization of hydroxy esters under acidic conditions, followed by enantioselective reduction.

Q. How can NMR spectroscopy distinguish the cis-5-hydroxy isomer from other stereoisomers?

- Methodology : Use H NMR coupling constants () to identify axial-equatorial proton relationships. For cis-isomers, vicinal coupling constants typically range between 2–4 Hz, while trans-isomers exhibit larger values (8–12 Hz). C NMR can confirm ester carbonyl resonance (~170 ppm) and hydroxyl-bearing carbon shifts (~70 ppm) .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.